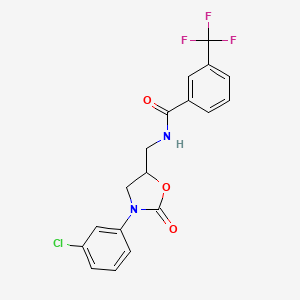

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide" is a benzamide derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzamide derivatives are synthesized through various methods and have been studied for their crystal structures, chemical properties, and potential as sensing materials, antimicrobial agents, and anticancer compounds.

Synthesis Analysis

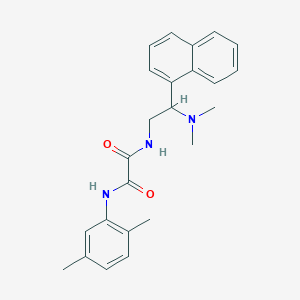

Benzamide derivatives are typically synthesized through acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Another method involves the reaction of carboxylic acid hydrazides with diacetic acid derivatives in water, adhering to green chemistry principles . Microwave-assisted synthesis is also employed for the efficient preparation of benzamide derivatives, as demonstrated in the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives .

Molecular Structure Analysis

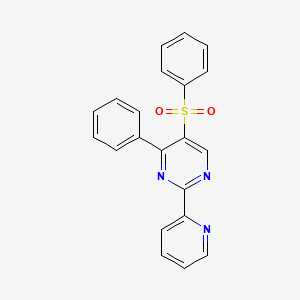

The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography, which provides detailed information about the solid-state properties of these compounds . The crystal structure analysis can reveal the presence of non-covalent interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding the compound's behavior in the solid state and in solution .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclocondensation reactions to form novel compounds with potential biological activities . These reactions can be optimized to improve yields and adhere to environmentally friendly practices .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized using a range of spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy . These analyses provide insights into the compound's vibrational frequencies, chemical shifts, and electronic properties. Computational methods, such as density functional theory (DFT) calculations, are also used to predict and compare the properties of these compounds with experimental data . Additionally, the study of non-linear optical (NLO) properties and molecular electrostatic potential (MEP) can be performed to further understand the electronic characteristics of benzamide derivatives .

Case Studies

Benzamide derivatives have been investigated for their potential applications in various fields. For instance, some derivatives exhibit colorimetric sensing behavior for fluoride anions, which could be useful in environmental monitoring . Others have been evaluated for their anticancer activity against a range of human cancer cell lines, showing promising results that could lead to the development of new therapeutic agents . The antimicrobial activity of benzamide derivatives has also been screened, with some compounds showing effectiveness against pathogenic microorganisms .

Wissenschaftliche Forschungsanwendungen

Antihyperglycemic Agents

A study conducted by Nomura et al. (1999) discussed the preparation of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives in the search for antidiabetic agents. Through a structure-activity relationship study, they identified a compound (KRP-297) showing promise as a drug for treating diabetes mellitus, underlining the therapeutic potential of benzamide derivatives in metabolic disorders (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, Awano, 1999).

Antimycobacterial Activity

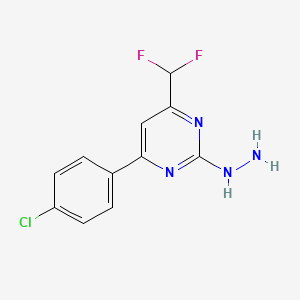

Nayak et al. (2016) synthesized and characterized new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, evaluating their in vitro antitubercular activities. The study found specific compounds displaying significant activity against Mycobacterium tuberculosis, indicating the potential for benzamide derivatives in treating tuberculosis without causing toxicity to normal cells (Nayak, Ramprasad, Dalimba, Yogeeswari, Sriram, 2016).

Anticancer Agents

The synthesis and evaluation of pro-apoptotic indapamide derivatives for their anticancer activity were detailed by Yılmaz et al. (2015). Among these, a specific compound exhibited high proapoptotic activity against melanoma cell lines, suggesting the applicability of benzamide derivatives as a scaffold for developing anticancer agents (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, Küçükgüzel, 2015).

Supramolecular Gelators

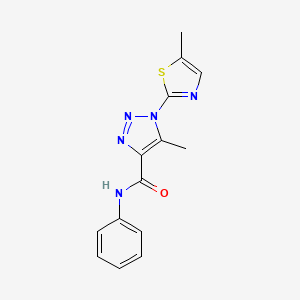

A study by Yadav and Ballabh (2020) introduced N-(thiazol-2-yl)benzamide derivatives as a new series of supramolecular gelators. They demonstrated the role of methyl functionality and S⋯O interaction in gelation behavior, providing insights into the design of novel materials based on benzamide derivatives for technological applications (Yadav, Ballabh, 2020).

Eigenschaften

IUPAC Name |

N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF3N2O3/c19-13-5-2-6-14(8-13)24-10-15(27-17(24)26)9-23-16(25)11-3-1-4-12(7-11)18(20,21)22/h1-8,15H,9-10H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOBPHLZBFLYHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2514453.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2514462.png)

![5,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2514463.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2514470.png)

![(3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2514471.png)